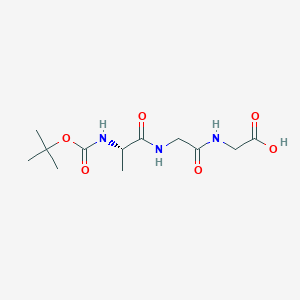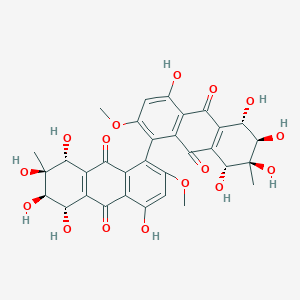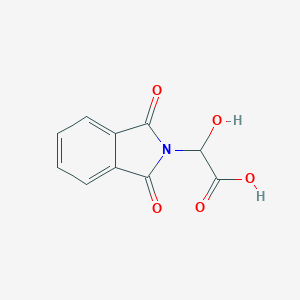
2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as homophthalic acid or 2-hydroxyhomophthalic acid. It is a white crystalline solid that is soluble in water and organic solvents. The chemical formula of this compound is C10H7NO5.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid is not fully understood. However, studies have shown that this compound may inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It may also interfere with the replication of viral DNA.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid may have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It may also stimulate the immune system to fight against viral infections. Additionally, this compound has been shown to inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid in lab experiments include its relatively simple synthesis method and its potential applications in various fields of science. However, the limitations include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid. One of the most promising directions is the development of new drugs based on this compound for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease.
Synthesemethoden
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid can be achieved through various methods. One of the most common methods is the reaction of phthalic anhydride with glyoxylic acid in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of homophthalic acid as a product. The purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicine. This compound has been found to exhibit antitumor and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
114505-80-5 |
|---|---|
Produktname |
2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid |
Molekularformel |
C10H7NO5 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
2-(1,3-dioxoisoindol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7NO5/c12-7-5-3-1-2-4-6(5)8(13)11(7)9(14)10(15)16/h1-4,9,14H,(H,15,16) |
InChI-Schlüssel |
WBYIUYYTHIGBPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(=O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(=O)O)O |
Synonyme |
2H-Isoindole-2-acetic acid, 1,3-dihydro--alpha--hydroxy-1,3-dioxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



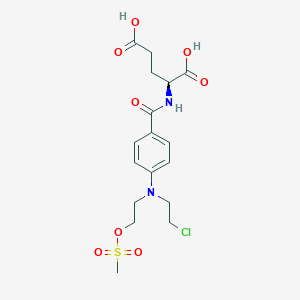
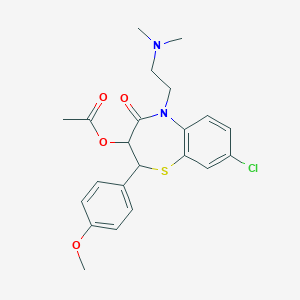
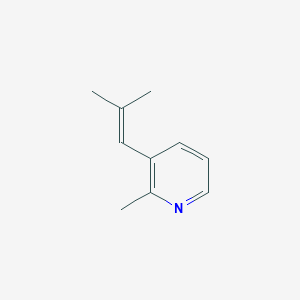
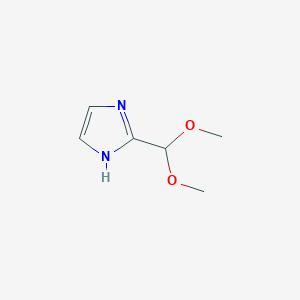
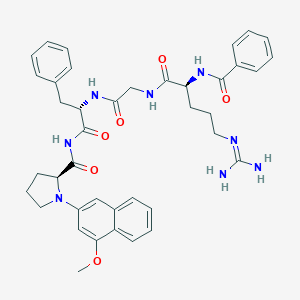
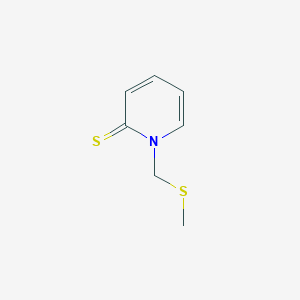
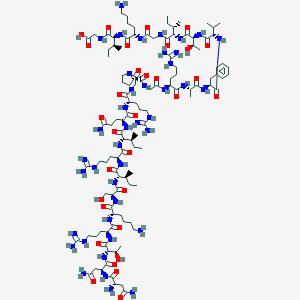
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
![1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39448.png)

![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)
